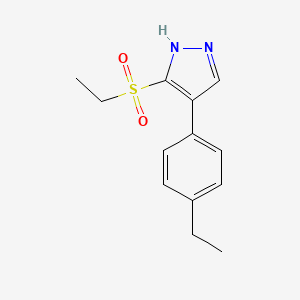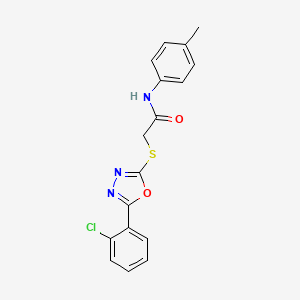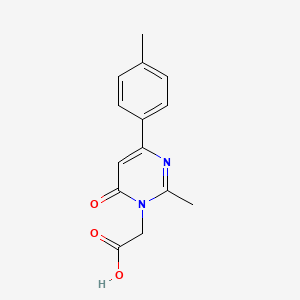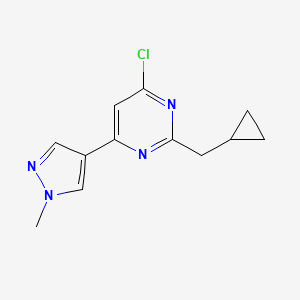
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. This intermediate is then subjected to sulfonyl displacement with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, followed by in situ hydrolysis of the N-formyl intermediate .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimizations for industrial conditions. This includes the use of efficient catalysts, optimized reaction temperatures, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio groups to methylsulfonyl groups.
Substitution: Displacement of sulfonyl groups with nucleophiles like N-(1-methyl-1H-pyrazol-4-yl)formamide.
Common Reagents and Conditions
Oxidizing Agents: Used for the oxidation of methylthio groups.
Bases: Employed in the sulfonyl displacement reactions.
Hydrolysis Conditions: Acidic or basic conditions for the hydrolysis of intermediates.
Major Products
The major product of these reactions is this compound, with potential by-products depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
4-Chloro-2-(methylsulfonyl)pyrimidine: An intermediate in the synthetic route.
Uniqueness
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropylmethyl group and a pyrazolyl group on the pyrimidine ring differentiates it from other pyrimidine derivatives .
Properties
Molecular Formula |
C12H13ClN4 |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylmethyl)-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H13ClN4/c1-17-7-9(6-14-17)10-5-11(13)16-12(15-10)4-8-2-3-8/h5-8H,2-4H2,1H3 |
InChI Key |
IRIQJGRYYAAUOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)CC3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



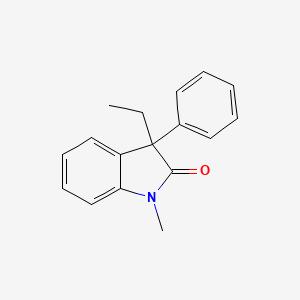

![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
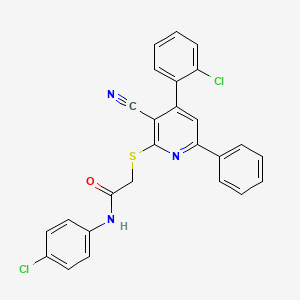

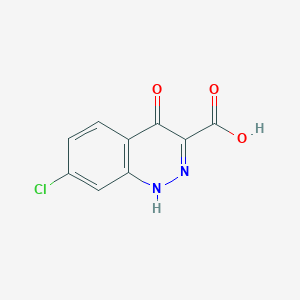
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)

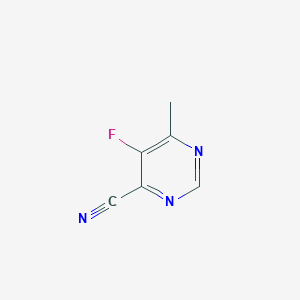
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
